(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methylamine hemihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methylamine hemihydrochloride is a chemical compound with the molecular formula 2C₇H₁₃N₃·ClH and a molecular weight of 314.86 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methylamine hemihydrochloride typically involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with ethylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, including temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield .
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methylamine hemihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methylamine hemihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methylamine hemihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine: A closely related compound with similar chemical properties.
(1,3-Diphenyl-1H-pyrazol-4-yl)methylamine: Another similar compound with different substituents on the pyrazole ring.
Uniqueness
(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methylamine hemihydrochloride is unique due to its specific substitution pattern and the presence of the hemihydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Properties
IUPAC Name |
(1-ethyl-3-methylpyrazol-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H13N3.ClH/c2*1-3-10-5-7(4-8)6(2)9-10;/h2*5H,3-4,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPDDHAQRQBFHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN.CCN1C=C(C(=N1)C)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.86 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.